molecular formula C7H16ClP B1624552 tert-Butylchloroisopropylphosphine CAS No. 29949-66-4

tert-Butylchloroisopropylphosphine

Cat. No.: B1624552
CAS No.: 29949-66-4
M. Wt: 166.63 g/mol
InChI Key: QRIRSBOAEUHCHN-UHFFFAOYSA-N
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Description

tert-Butylchloroisopropylphosphine is a tertiary phosphine featuring a chlorine atom and bulky alkyl substituents (tert-butyl and isopropyl groups). Its structure imparts unique steric and electronic properties, making it valuable in organometallic catalysis and radical-mediated reactions. Such methods avoid traditional oxidants, enhance selectivity, and enable scalable synthesis under mild conditions .

Properties

CAS No.

29949-66-4

Molecular Formula

C7H16ClP

Molecular Weight

166.63 g/mol

IUPAC Name

tert-butyl-chloro-propan-2-ylphosphane

InChI

InChI=1S/C7H16ClP/c1-6(2)9(8)7(3,4)5/h6H,1-5H3

InChI Key

QRIRSBOAEUHCHN-UHFFFAOYSA-N

SMILES

CC(C)P(C(C)(C)C)Cl

Canonical SMILES

CC(C)P(C(C)(C)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Electronic Properties and σ-Donor Strength

The σ-donor ability of tertiary phosphines is influenced by substituents. Alkyl groups (e.g., tert-butyl, isopropyl) are stronger σ-donors than aryl groups (e.g., triphenylphosphine, PPh₃) due to their electron-donating inductive effects.

Data Table 1: Comparative σ-Donor Strengths

Phosphine Substituents σ-Donor Strength Reference
PEt₃ Ethyl groups High
PPh₃ Phenyl groups Moderate
Ferrocenylethylphosphine Ferrocenylethyl groups Moderate-High
tert-Butylchloroisopropylphosphine tert-Butyl, Cl, isopropyl Moderate* -

*Inferred based on substituent effects. The chlorine atom counteracts the electron-donating alkyl groups, resulting in moderate σ-donor strength.

2.2. Steric Effects

The tert-butyl and isopropyl groups create significant steric bulk, which can hinder coordination to metal centers or participation in crowded reaction environments. This contrasts with less bulky phosphines like PEt₃ or PPh₃, which are widely used in catalysis due to their lower steric profiles. For example, in Group 6 metal complexes (), bulky phosphines lengthen M–P bond distances, altering catalytic activity .

2.3. Reactivity in Radical Reactions

Tertiary phosphines participate in single-electron transfer (SET) processes, forming phosphinium radical cations (–4). The bulky substituents in this compound may slow radical formation due to steric hindrance, while the electron-withdrawing chlorine atom could stabilize radical intermediates. This contrasts with triphenylphosphine, which readily forms charge-transfer complexes with quinones via SET () .

Data Table 2: Radical Reactivity Comparison

Phosphine SET Efficiency Stabilization of Radical Intermediates Reference
Triphenylphosphine (PPh₃) High Moderate
PEt₃ Moderate Low
This compound Moderate* High* (due to Cl) -
2.4. Stability

Alkylphosphines are typically air- and moisture-sensitive, but bulky substituents can enhance stability. For instance, ferrocenylethylphosphines exhibit remarkable air stability (). The chlorine atom in this compound may further improve stability by reducing electron density at phosphorus, though this remains speculative without direct data .

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